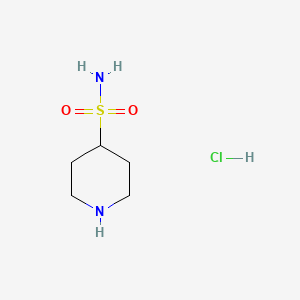

Piperidine-4-sulfonamide hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

piperidine-4-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S.ClH/c6-10(8,9)5-1-3-7-4-2-5;/h5,7H,1-4H2,(H2,6,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHJMPYOEJQTPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251923-46-2 | |

| Record name | piperidine-4-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pharmacophore Backbone: A Technical Guide to Piperidine-4-sulfonamide Hydrochloride

Executive Summary: The Dual-Nature Scaffold

Piperidine-4-sulfonamide hydrochloride (P4S-HCl) represents a "privileged scaffold" in modern medicinal chemistry. Unlike inert linkers, P4S-HCl is a functional pharmacophore that introduces two distinct physicochemical properties into a drug candidate: a basic secondary amine (the "tail") and a polar, hydrogen-bond-donating sulfonamide (the "head").

For the drug development professional, this molecule is not merely a reagent; it is a strategic tool for Fragment-Based Drug Discovery (FBDD). It is frequently employed to target metalloenzymes (e.g., Carbonic Anhydrases, Matrix Metalloproteinases) and G-protein coupled receptors (GPCRs), where the sulfonamide moiety acts as a zinc-binding group (ZBG) or a critical hydrogen bond donor.

This guide details the physicochemical profile, synthetic pathways, and handling protocols for P4S-HCl, designed to ensure reproducibility and high-fidelity incorporation into your lead optimization campaigns.

Physicochemical Profile & Structural Logic

Understanding the ionization state of P4S-HCl is critical for formulation and coupling reactions. The molecule exists as a hydrochloride salt, ensuring stability and water solubility compared to its free base.[1]

Key Properties Table[2]

| Property | Data | Context for Application |

| IUPAC Name | Piperidine-4-sulfonamide hydrochloride | Standard nomenclature. |

| CAS Number | 1251923-46-2 (HCl salt) | Use for sourcing/inventory. |

| Molecular Weight | 200.69 g/mol | Fragment-friendly (<300 Da). |

| Appearance | White to off-white crystalline solid | Hygroscopic; store with desiccant. |

| Solubility | Water (>50 mg/mL), DMSO, Methanol | High polarity; poor solubility in DCM/Et₂O. |

| pKa (Piperidine) | ~11.0 (Calculated) | Basic center; protonated at physiological pH. |

| pKa (Sulfonamide) | ~10.1 (Calculated) | Weakly acidic; remains neutral at pH 7.4. |

| H-Bond Donors | 3 (NH₂, NH⁺) | Critical for receptor binding pockets. |

| H-Bond Acceptors | 2 (O=S=O) | Facilitates water networks in active sites. |

Structural Diagram: The Pharmacophore Zones

The following diagram visualizes the functional dichotomy of the molecule.

Figure 1: Functional zoning of Piperidine-4-sulfonamide HCl. The amine serves as the attachment point, while the sulfonamide engages the target.

Synthetic Accessibility & Workflow

While P4S-HCl can be synthesized from pyridine-4-sulfonic acid via hydrogenation, the most reliable laboratory route for high-purity material involves the deprotection of tert-butyl 4-sulfamoylpiperidine-1-carboxylate (Boc-P4S) . This method avoids the formation of side products associated with pyridine reduction.

Synthesis Workflow (Graphviz)

Figure 2: Standard deprotection workflow for generating high-purity HCl salt.

Experimental Protocol: N-Acylation of P4S-HCl

Context: The most common reaction involving P4S-HCl is coupling the piperidine nitrogen to a carboxylic acid core (e.g., to create a drug candidate). Challenge: The HCl salt renders the amine non-nucleophilic. It must be neutralized in situ without affecting the sulfonamide.

Protocol: Amide Coupling via HATU

Reagents:

-

Carboxylic Acid Core (1.0 equiv)

-

Piperidine-4-sulfonamide HCl (1.2 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and stir at Room Temperature (RT) for 15 minutes. Why: This pre-activation ensures the active ester forms before the amine is introduced, reducing racemization risk if the acid is chiral.

-

Salt Neutralization: In a separate vial, suspend Piperidine-4-sulfonamide HCl (1.2 equiv) in a minimal amount of DMF. Add DIPEA (2.0 equiv) and vortex until clear. Why: The HCl salt is insoluble in DMF; DIPEA liberates the free base amine, which is soluble and nucleophilic.

-

Coupling: Add the amine solution to the activated acid mixture. Add the remaining DIPEA (1.0–2.0 equiv) to maintain basicity (pH ~8–9).

-

Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS. You should observe the consumption of the acid and the appearance of the product mass (M+H). Note: The sulfonamide NH₂ is generally too weak (pKa ~10) to compete with the piperidine amine for the activated ester.

-

Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) (to remove DMF), followed by sat. NaHCO₃ and brine. Dry over Na₂SO₄.

Scientific Integrity & Handling (E-E-A-T)

Stability and Storage

-

Hygroscopicity: The HCl salt is hygroscopic. Absorption of water alters the stoichiometry, leading to errors in molar equivalents during reactions. Recommendation: Store in a desiccator at 4°C.

-

Shelf-Life: Chemically stable for >2 years if kept dry.

Troubleshooting Common Issues

-

Issue: Low yield in coupling reactions.

-

Cause: Insufficient base. The first equivalent of DIPEA is consumed solely to neutralize the HCl.

-

Solution: Ensure at least 3.0 equivalents of base are used total.

-

-

Issue: Solubility in DCM.

-

Cause: P4S-HCl is highly polar.

-

Solution: Use DMF or DMAc for reactions. For workup, consider using a DCM/MeOH (9:1) mixture if the product is polar.

-

Safety (GHS Classification)

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

-

Protocol: Handle in a fume hood. Wear nitrile gloves and safety glasses.

References

-

ChemicalBook. (2025). Piperidine-4-sulfonamide hydrochloride Properties and Suppliers. Retrieved from

- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

-

PubChem. (n.d.).[2] Compound Summary: Piperidine-4-sulfonic acid (Precursor context). Retrieved from

-

Sigma-Aldrich. (n.d.). Piperidine-4-sulfonic acid Product Sheet. Retrieved from

Sources

Technical Guide: Piperidine-4-sulfonamide Hydrochloride in Medicinal Chemistry

Topic: Piperidine-4-sulfonamide hydrochloride (CAS 1251923-46-2) Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Piperidine-4-sulfonamide hydrochloride (CAS 1251923-46-2) is a high-value saturated heterocyclic building block used extensively in fragment-based drug discovery (FBDD) and lead optimization. As a hydrochloride salt of a 4-substituted piperidine, it offers a strategic combination of a solubilizing basic amine (the piperidine ring) and a polar, hydrogen-bonding sulfonamide motif.

This scaffold is particularly prized for its high fraction of sp3-hybridized carbons (

Chemical Profile & Characterization[1][2][3][4]

The following data summarizes the physicochemical properties essential for handling and analytical characterization.

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Number | 1251923-46-2 |

| IUPAC Name | Piperidine-4-sulfonamide hydrochloride |

| Molecular Formula | |

| Molecular Weight | 200.69 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, DCM) |

| pKa (Calc) | ~8.5 (Piperidine NH), ~10.0 (Sulfonamide |

| H-Bond Donors | 3 (Ammonium H, Sulfonamide |

| H-Bond Acceptors | 4 (Sulfonyl oxygens, Nitrogen lone pairs) |

Structural Visualization

The diagram below illustrates the core pharmacophore features and reactive zones of the molecule.

Figure 1: Functional zone analysis of Piperidine-4-sulfonamide HCl. The N1 position serves as the primary vector for scaffold extension, while the C4-sulfonamide acts as the polar warhead.

Synthetic Utility & Protocols

Retrosynthetic Logic

Accessing CAS 1251923-46-2 typically involves protecting the piperidine nitrogen to prevent polymerization or side reactions during the functionalization of the C4 position. The most robust route proceeds via the oxidation of a thiol precursor or the amination of a sulfonyl chloride intermediate.

Figure 2: Validated synthetic pathway for the production of Piperidine-4-sulfonamide HCl.

Experimental Protocol: General Coupling Procedure

For researchers using this building block to synthesize a drug candidate (e.g., via amide coupling at the N1 position), the following protocol ensures high yield and purity.

Objective: Coupling CAS 1251923-46-2 to a Carboxylic Acid (

Reagents:

-

Piperidine-4-sulfonamide HCl (1.0 eq)[1]

-

Carboxylic Acid (

) (1.1 eq) -

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: DMF (anhydrous)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (1.5 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to generate the active ester.

-

Addition: Add Piperidine-4-sulfonamide HCl (1.0 eq) directly to the reaction mixture. Add the remaining DIPEA (1.5 eq) to neutralize the HCl salt and ensure the piperidine is nucleophilic.

-

Reaction: Stir the mixture at room temperature for 4–16 hours. Monitor progress via LC-MS (Target mass = MW of Acid + 200.69 - 18 - 36.5).

-

Work-up:

-

Dilute with EtOAc.

-

Wash with saturated

(to remove unreacted acid) and brine. -

Note: If the product is highly polar (due to the sulfonamide), consider extracting with DCM/iPrOH (3:1) or purifying directly via preparative HPLC.

-

-

Purification: Flash column chromatography (DCM/MeOH gradient) is standard. The sulfonamide group is polar; expect elution at 5–10% MeOH.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

Piperidine-4-sulfonamide is a "privileged scaffold." Its value lies in its geometry:

-

Vector Control: The piperidine ring enforces a specific directional constraint (chair conformation), projecting the sulfonamide group into a defined region of the binding pocket.

-

Solubility: The secondary amine (pK

~8.5) is protonated at physiological pH, improving aqueous solubility—a common bottleneck in drug development.

Target Classes

-

Carbonic Anhydrase (CA) Inhibitors: The primary sulfonamide moiety (

) is the classic "zinc-binding group" (ZBG) for CA enzymes. Linking this scaffold to hydrophobic tails via the piperidine nitrogen allows for the design of isoform-selective inhibitors (e.g., targeting CA IX for hypoxic tumors). -

GABA Receptors: Structurally related to Piperidine-4-sulfonic acid (P4S), a partial GABA agonist. Derivatives of the sulfonamide analog are explored for modulating inhibitory neurotransmission without the poor blood-brain barrier permeability of the sulfonic acid.

-

Matrix Metalloproteinases (MMPs): Sulfonamides serve as transition-state analogues for peptide bond hydrolysis.

Safety & Handling (E-E-A-T)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][2][4][5] |

| STOT-SE | H335 | May cause respiratory irritation.[3][4][6] |

Handling Protocols:

-

Hygroscopic Nature: The HCl salt can be hygroscopic. Store in a desiccator at 2–8°C.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood when handling the powder to avoid inhalation.

-

First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes. If inhaled, move to fresh air.[6]

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4838, Piperidine-4-sulfonic acid. (Note: Structural analog reference for physicochemical properties). Retrieved from

-

Synblock. (2025).[4][5][6][7] Safety Data Sheet: Piperidine-4-sulfonamide hydrochloride. Retrieved from

-

ChemicalBook. (2025).[5][6] Product Specifications: Piperidine-4-sulfonamide hydrochloride.[1][8][3] Retrieved from

- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual reference for Sulfonamide pharmacophore utility).

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Reference for sp3-rich scaffolds like piperidine).[9][10][11]

Sources

- 1. CAS 1251923-46-2 | Piperidine-4-sulfonamide hydrochloride - Synblock [synblock.com]

- 2. Piperidine-4-sulfonic acid | C5H11NO3S | CID 4838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. piperidine-4-sulfonamide hydrochloride 97% | CAS: 1251923-46-2 | AChemBlock [achemblock.com]

- 4. buyat.ppg.com [buyat.ppg.com]

- 5. buyat.ppg.com [buyat.ppg.com]

- 6. buyat.ppg.com [buyat.ppg.com]

- 7. buyat.ppg.com [buyat.ppg.com]

- 8. piperidine-4-sulfonamide:hydrochloride | 1251923-46-2 [chemicalbook.com]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. -FDC Chemical [fdc-chemical.com]

- 11. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Piperidine-4-sulfonamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The piperidine-4-sulfonamide scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of biologically active molecules. Its prevalence stems from the favorable physicochemical properties conferred by the piperidine ring and the hydrogen bonding capabilities of the sulfonamide group. This guide provides a comprehensive overview of a robust and adaptable synthetic pathway to piperidine-4-sulfonamide hydrochloride, offering insights into the strategic considerations and experimental nuances essential for successful execution in a research and development setting.

Strategic Overview: A Multi-stage Approach to the Target Molecule

The synthesis of piperidine-4-sulfonamide hydrochloride is most effectively approached through a multi-step sequence that prioritizes the strategic introduction and manipulation of key functional groups. The pathway detailed herein commences with the formation of a protected piperidine precursor, followed by the crucial installation of the sulfonamide moiety at the 4-position, and culminates in deprotection and salt formation. This approach ensures high levels of purity and scalability.

A key consideration in this synthesis is the judicious use of a nitrogen protecting group for the piperidine ring. The tert-butyloxycarbonyl (Boc) group is an exemplary choice due to its stability under a range of reaction conditions and its facile removal under acidic conditions, which conveniently coincides with the final hydrochloride salt formation.

Visualizing the Synthesis Pathway

Figure 1: A representative synthetic pathway for piperidine-4-sulfonamide hydrochloride.

Part 1: Construction of the Core Piperidine Intermediate

The synthesis commences with the preparation of a suitably protected 4-aminopiperidine derivative. A common and efficient route begins with the commercially available 4-piperidone.

Step 1: N-Protection of 4-Piperidone

The initial step involves the protection of the secondary amine of 4-piperidone with a tert-butyloxycarbonyl (Boc) group. This is a critical maneuver to prevent unwanted side reactions at the nitrogen atom in subsequent steps. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or sodium bicarbonate, in a suitable solvent like dichloromethane (DCM) or a biphasic system.

Experimental Protocol: Synthesis of N-Boc-4-piperidone

-

To a stirred solution of 4-piperidone hydrochloride (1 equivalent) in a mixture of water and dichloromethane, add sodium bicarbonate (2.5 equivalents) portion-wise at 0 °C.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-4-piperidone, which is often used in the next step without further purification.

Step 2: Oximation of N-Boc-4-piperidone

The ketone functionality of N-Boc-4-piperidone is then converted to an oxime. This transformation is a prelude to the reduction to the corresponding primary amine. The reaction is typically performed by treating the ketone with hydroxylamine hydrochloride in the presence of a base like sodium acetate or pyridine in an alcoholic solvent.

Step 3: Reduction of the Oxime to N-Boc-4-aminopiperidine

The pivotal reduction of the oxime to the primary amine is a critical step. Catalytic hydrogenation is a preferred method due to its high efficiency and clean reaction profile. Raney Nickel is a commonly employed catalyst for this transformation, although other systems such as palladium on carbon can also be effective.

Experimental Protocol: Synthesis of N-Boc-4-aminopiperidine

-

Charge a high-pressure hydrogenation vessel with N-Boc-4-piperidone oxime and a catalytic amount of Raney Nickel in a solvent such as methanol or ethanol saturated with ammonia.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Heat the reaction mixture to 40-60 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, carefully filter the catalyst, and concentrate the filtrate under reduced pressure to yield N-Boc-4-aminopiperidine.

| Reaction Stage | Key Reagents | Typical Solvent | Temperature (°C) | Typical Yield (%) |

| N-Protection | Di-tert-butyl dicarbonate, Base | Dichloromethane/Water | 0 to RT | >95 |

| Oximation | Hydroxylamine hydrochloride, Base | Ethanol or Methanol | Reflux | 85-95 |

| Oxime Reduction | H₂, Raney Nickel, Ammonia | Methanol or Ethanol | 40-60 | 80-90 |

Table 1: Summary of reaction conditions for the synthesis of N-Boc-4-aminopiperidine.

Part 2: Introduction of the Sulfonamide Moiety

With the protected 4-aminopiperidine in hand, the next phase of the synthesis focuses on the installation of the sulfonamide group. A robust method for this transformation involves the conversion of the primary amine to a sulfonyl chloride via a Sandmeyer-type reaction, followed by ammonolysis.

Step 4 & 5: Diazotization and Sandmeyer-type Chlorosulfonylation

The conversion of the primary amino group of N-Boc-4-aminopiperidine to a sulfonyl chloride is a key transformation. This is achieved through a two-step, one-pot procedure. First, the amine is diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt[1][2]. This highly reactive intermediate is not isolated but is immediately subjected to a Sandmeyer-type reaction.

In the presence of a copper(I) catalyst (e.g., cuprous chloride) and sulfur dioxide, the diazonium group is displaced by a chlorosulfonyl group (-SO₂Cl)[3][4]. This reaction provides a direct route to the key intermediate, tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.

Experimental Protocol: Synthesis of tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate

-

Dissolve N-Boc-4-aminopiperidine (1 equivalent) in a mixture of concentrated hydrochloric acid and a suitable organic solvent (e.g., acetic acid) and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of cuprous chloride.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride mixture, allowing for the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction to stir at a low temperature before warming to room temperature.

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Step 6: Ammonolysis of the Sulfonyl Chloride

The final step in forming the sulfonamide is the reaction of the sulfonyl chloride with an ammonia source. This nucleophilic substitution reaction, known as ammonolysis, is typically carried out by treating the sulfonyl chloride with aqueous ammonia[5][6]. The reaction is generally rapid and proceeds in good yield.

Figure 2: Ammonolysis of the sulfonyl chloride intermediate.

Part 3: Deprotection and Formation of the Hydrochloride Salt

The final stage of the synthesis involves the removal of the Boc protecting group and the concurrent formation of the hydrochloride salt.

Step 7: Acidic Deprotection and Salt Formation

The Boc group is readily cleaved under acidic conditions. Treatment of tert-butyl 4-sulfamoylpiperidine-1-carboxylate with a strong acid, such as hydrochloric acid in a suitable solvent like dioxane or isopropanol, efficiently removes the Boc group[7]. The resulting free amine is protonated in the acidic medium to form the desired piperidine-4-sulfonamide hydrochloride, which often precipitates from the reaction mixture and can be isolated by filtration.

Experimental Protocol: Synthesis of Piperidine-4-sulfonamide Hydrochloride

-

Dissolve tert-butyl 4-sulfamoylpiperidine-1-carboxylate in a minimal amount of a suitable solvent such as methanol or isopropanol.

-

Add a solution of hydrochloric acid in dioxane (e.g., 4M) or bubble hydrogen chloride gas through the solution.

-

Stir the mixture at room temperature for 2-4 hours, during which time the product typically precipitates.

-

Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain piperidine-4-sulfonamide hydrochloride.

| Reaction Stage | Key Reagents | Typical Solvent | Temperature (°C) |

| Diazotization | NaNO₂, HCl | Water/Acetic Acid | 0-5 |

| Sandmeyer-type Reaction | SO₂, CuCl | Acetic Acid | 0 to RT |

| Ammonolysis | Aqueous Ammonia | Dichloromethane or THF | 0 to RT |

| Deprotection & Salt Formation | HCl | Dioxane or Isopropanol | RT |

Table 2: Summary of reaction conditions for the final stages of the synthesis.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and scalable route to piperidine-4-sulfonamide hydrochloride. The strategic use of a Boc protecting group, coupled with a robust Sandmeyer-type chlorosulfonylation, ensures the efficient construction of this valuable building block. The protocols provided herein are intended to serve as a solid foundation for researchers in their synthetic endeavors. Further optimization of reaction conditions and exploration of alternative reagents may lead to even more efficient and sustainable synthetic approaches.

References

- Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007).

- CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents. (n.d.).

- Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents. (n.d.).

- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents. (n.d.).

- CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents. (n.d.).

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. (n.d.). Retrieved February 6, 2026, from [Link]

-

Preparation of Piperidines, Part 3: Substituted at Position 4 - YouTube. (2024, October 12). Retrieved February 6, 2026, from [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. (n.d.). Retrieved February 6, 2026, from [Link]

-

Piperidine Synthesis. - DTIC. (n.d.). Retrieved February 6, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved February 6, 2026, from [Link]

- US5874547A - Diazotization of amines - Google Patents. (n.d.).

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]

-

Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC. (2023, March 20). Retrieved February 6, 2026, from [Link]

-

Synthesis and ammonolysis of 4-acyl and 4-arylsulfonylpiperazine-2,6-diones. (n.d.). Retrieved February 6, 2026, from [Link]

- US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents. (n.d.).

-

(PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

-

4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. (n.d.). Retrieved February 6, 2026, from [Link]

-

Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Baxendale Group. (n.d.). Retrieved February 6, 2026, from [Link]

-

Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]

-

Sandmeyer reaction - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

-

Exploiting the diazotization reaction of 4- minoacetophenone for Methyldopa determination. - Baghdad Science Journal. (n.d.). Retrieved February 6, 2026, from [Link]

-

Ammonolysis – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 6, 2026, from [Link]

-

1-Boc-4-AP - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents. (n.d.).

- CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents. (n.d.).

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.). Retrieved February 6, 2026, from [Link]

-

Boc Deprotection Mechanism - HCl - Common Organic Chemistry. (n.d.). Retrieved February 6, 2026, from [Link]

-

tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate | C14H24N2O3 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]

- US20100137604A1 - Method of making piperidine derivatives - Google Patents. (n.d.).

Sources

- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 2. Diazotisation [organic-chemistry.org]

- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US5874547A - Diazotization of amines - Google Patents [patents.google.com]

- 7. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

Advanced Pharmacological Profiling of Piperidine Sulfonamide Derivatives

The biological activity of piperidine sulfonamide derivatives represents a convergence of two powerful pharmacophores: the sulfonamide (a classic zinc-binding "warhead") and the piperidine ring (a versatile, conformationally restricted scaffold).

This guide deconstructs their utility across two primary therapeutic axes: Oncology (specifically Carbonic Anhydrase IX/XII inhibition) and Metabolic Disorders (11

Executive Summary

Piperidine sulfonamides have evolved beyond their historical role as simple antimicrobials. In modern drug discovery, they function as privileged structures for targeting metalloenzymes and intracellular reductases. This guide details the structural logic, mechanistic basis, and experimental validation of these derivatives, specifically focusing on their high-affinity interactions with Tumor-Associated Carbonic Anhydrases (CA IX/XII) and 11

Chemical Foundation: The Pharmacophore

The efficacy of this class stems from a synergistic relationship between the headgroup and the linker:

-

The Warhead (Sulfonamide -

): Acts as a monodentate ligand for metal ions (primarily -

The Scaffold (Piperidine): Provides a lipophilic core that restricts the spatial orientation of the sulfonamide, reducing entropic penalty upon binding. It also serves as a vector for "tail" modifications to tune isoform selectivity.

Synthesis Workflow

The construction of these derivatives typically follows a convergent synthesis strategy. The following diagram outlines the critical decision points in the synthetic pathway.

Figure 1: Convergent synthetic pathway for piperidine sulfonamides, highlighting the "Tail Approach" for selectivity tuning.

Therapeutic Axis I: Oncology (Carbonic Anhydrase Inhibition)

Tumor-associated Carbonic Anhydrases (CA IX and XII) are overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer) to regulate pH. Inhibiting them leads to intracellular acidification and cell death.

Mechanism of Action

The primary sulfonamide moiety coordinates directly to the

-

Selectivity Challenge: Human CA II (cytosolic) is ubiquitous. To avoid off-target effects (e.g., paresthesia), the piperidine ring is substituted with bulky "tails" that clash with the narrower entrance of hCA II but fit the wider active site of hCA IX.

Structure-Activity Relationship (SAR) Logic

-

Ortho-substitution: Generally reduces potency due to steric hindrance preventing deep active site penetration.

-

Meta/Para-substitution: Favored for high affinity.

-

Elongated Tails: Attaching ureido or thioureido moieties to the piperidine nitrogen extends the molecule towards the "selective pocket" of the enzyme.

Figure 2: Pharmacophore dissection for CA inhibition. The "Tail" region is critical for distinguishing between cytosolic (hCA II) and transmembrane (hCA IX) isoforms.

Therapeutic Axis II: Metabolic Disorders (11 -HSD1 Inhibition)

11

Mechanism & SAR

Unlike CA inhibitors, these derivatives often utilize the sulfonamide as a linker rather than a metal binder.

-

Arylsulfonylpiperidines: The piperidine ring mimics the steroid scaffold, fitting into the substrate-binding pocket.

-

Selectivity: The goal is to inhibit 11

-HSD1 (reductase) without affecting 11 -

Optimization: Introduction of polar groups (e.g., amides) on the piperidine ring reduces lipophilicity, minimizing CNS penetration and focusing action on peripheral tissues (liver/adipose).

Detailed Experimental Protocols

Protocol A: Chemical Synthesis (General Amide Coupling)

Objective: To couple a piperidine-4-carboxylic acid derivative with a sulfonamide-bearing amine.

-

Reagents: N-Boc-piperidine-4-carboxylic acid (1.0 eq), 4-amino-benzenesulfonamide (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), DMF (anhydrous).

-

Procedure:

-

Dissolve N-Boc-piperidine-4-carboxylic acid in DMF under

atmosphere. -

Add EDC·HCl and HOBt; stir at

for 30 minutes to activate the acid. -

Add 4-amino-benzenesulfonamide and DIPEA dropwise.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 12-18 hours.

-

Workup: Quench with ice water. Extract with EtOAc (

). Wash organic layer with 1N HCl, sat. -

Validation: Monitor by TLC (MeOH:DCM 1:9). Confirm product via LC-MS (

peak).

-

Protocol B: Carbonic Anhydrase Stopped-Flow Assay (The Gold Standard)

Objective: To determine the inhibition constant (

Reagents:

-

Buffer: 20 mM HEPES (pH 7.5), 20 mM

. -

Substrate:

saturated water. -

Indicator: Phenol Red (0.2 mM).

-

Enzyme: Recombinant hCA IX (commercial or expressed).

Methodology:

-

Preparation: Incubate the enzyme with the piperidine sulfonamide inhibitor (varying concentrations: 0.1 nM – 10

M) for 15 minutes at RT. -

Injection: Use a Stopped-Flow apparatus (e.g., Applied Photophysics). Rapidly mix the enzyme-inhibitor solution with the

substrate solution. -

Detection: Monitor the acidification of the medium via the absorbance change of Phenol Red at 557 nm.

-

Calculation:

-

Measure the initial velocity (

) of the catalyzed reaction. -

Fit data to the Cheng-Prusoff equation to derive

. -

Calculate

using the enzyme-substrate dissociation constant (

-

Self-Validating Control: Always run Acetazolamide as a positive control. The

Protocol C: 11 -HSD1 Scintillation Proximity Assay (SPA)

Objective: High-throughput screening of inhibitor potency.

Principle: 11

Methodology:

-

Incubation: Mix microsomes expressing human 11

-HSD1, NADPH (cofactor), and test compound in assay buffer. -

Start Reaction: Add

-cortisone. Incubate at -

Stop & Capture: Add SPA beads coated with anti-cortisol monoclonal antibodies and a non-specific 11

-HSD inhibitor (e.g., Glycyrrhetinic acid) to stop the enzymatic reaction. -

Read: Count signals on a scintillation counter. A decrease in signal compared to vehicle control indicates inhibition.

References

-

Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. Asian Journal of Chemistry. [Link]

-

Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry. [Link]

-

Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads. International Journal of Molecular Sciences. [Link]

-

Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors. Bioorganic Chemistry. [Link][2]

-

Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Inhibitors of 11

-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus. Pharmaceuticals. [Link]

Sources

Piperidine-4-sulfonamide Hydrochloride: A Mechanistic Exploration of a Privileged Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The piperidine-sulfonamide scaffold represents a confluence of two moieties with profound significance in medicinal chemistry. While piperidine-4-sulfonamide hydrochloride itself is a specific entity primarily utilized in research and development, its structure embodies a classic mechanism of action with modern relevance. This guide provides an in-depth exploration of the principal mechanism of action associated with this chemical class: the competitive inhibition of dihydropteroate synthase (DHPS) in prokaryotes. We will dissect the biochemical pathway, explore the molecular interactions, and provide field-proven experimental protocols to validate this activity. Furthermore, we will touch upon secondary mechanisms and related activities of structural analogs to offer a comprehensive view for the drug development professional.

Introduction: The Significance of the Piperidine-Sulfonamide Scaffold

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in approved pharmaceuticals, valued for its conformational properties and its ability to serve as a scaffold for diverse chemical substitutions.[1][2][3] Similarly, the sulfonamide functional group is a cornerstone of chemotherapy, most notably as the basis for the first synthetic antibiotics.[4] The compound piperidine-4-sulfonamide hydrochloride merges these two "privileged" fragments.

While extensive, dedicated literature on the specific biological activity of piperidine-4-sulfonamide hydrochloride is sparse, its chemical structure strongly implies a primary mechanism of action rooted in the well-established pharmacology of sulfonamides. This guide will therefore focus on the most scientifically supported mechanism for this class of molecules: the inhibition of the crucial bacterial enzyme, dihydropteroate synthase (DHPS). This pathway is the foundation of the antibacterial action of sulfa drugs.[4][5] Recent studies have validated this approach, demonstrating that novel sulfonamide derivatives containing a piperidine moiety exhibit potent bactericidal activity by targeting DHPS and, in some cases, inducing cell membrane damage.[4][6]

It is also noteworthy that structurally similar analogs, such as piperidine-4-sulfonic acid, have been identified as potent and selective partial agonists of the GABA-A receptor, though their inability to cross the blood-brain barrier limits their application.[7] This highlights the chemical versatility of the piperidine scaffold, but the presence of the sulfonamide group makes the antibacterial pathway the most probable and relevant mechanism to explore for piperidine-4-sulfonamide hydrochloride.

Core Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The primary therapeutic action of sulfonamide-based drugs is their ability to act as bacteriostatic agents by disrupting the folic acid (folate) synthesis pathway in prokaryotes. This pathway is an ideal therapeutic target because bacteria must synthesize their own folate, whereas mammals obtain it from their diet.

The Role of DHPS in the Folic Acid Pathway

Folic acid, in its reduced form tetrahydrofolate, is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids – the fundamental building blocks of DNA, RNA, and proteins. Dihydropteroate synthase (DHPS) is a key enzyme in this pathway that catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form 7,8-dihydropteroate.

The Molecular Mechanism of Inhibition

Sulfonamides, including piperidine-4-sulfonamide, are structural analogs of PABA. Due to this chemical mimicry, they can bind to the active site of the DHPS enzyme.[4] This binding is competitive with respect to PABA. When the sulfonamide occupies the active site, it prevents the natural substrate (PABA) from binding, thereby halting the synthesis of 7,8-dihydropteroate and, consequently, the entire folic acid pathway.[4] This depletion of essential downstream metabolites ultimately inhibits DNA replication and cell division, leading to a bacteriostatic effect.[4]

The diagram below illustrates the folic acid synthesis pathway and the point of inhibition by sulfonamide-based compounds.

Caption: Folic acid synthesis pathway and the competitive inhibition of DHPS by sulfonamides.

Potential Secondary Mechanism: Cell Membrane Disruption

Recent compelling research on novel piperidine-sulfonamide derivatives has uncovered a potential secondary mechanism of action. In addition to DHPS inhibition, these compounds were found to irreversibly damage the bacterial cell membrane.[4][6] This action was confirmed through biochemical assays that measured the leakage of intracellular proteins from bacteria treated with the compounds.[4] This dual-action capability—disrupting both a core metabolic pathway and the physical integrity of the cell—makes this class of compounds particularly promising for overcoming antibiotic resistance.

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanisms of action for a compound like piperidine-4-sulfonamide hydrochloride, a series of targeted biochemical and cellular assays are required. The following protocols provide a robust framework for this investigation.

Protocol 1: DHPS Enzymatic Inhibition Assay

This protocol is designed to quantify the inhibitory effect of the test compound on the DHPS enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of piperidine-4-sulfonamide hydrochloride against DHPS.

Materials:

-

Recombinant DHPS enzyme

-

Dihydropteridine pyrophosphate substrate

-

PABA substrate

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Test compound (piperidine-4-sulfonamide HCl) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance or fluorescence, depending on the detection method.

Methodology:

-

Compound Preparation: Prepare a serial dilution of piperidine-4-sulfonamide hydrochloride in the assay buffer. A typical starting concentration range would be from 100 µM down to 1 nM. Include a vehicle control (solvent only) and a positive control (a known DHPS inhibitor like sulfamethoxazole).

-

Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, the DHPS enzyme, and the dihydropteridine pyrophosphate substrate.

-

Incubation with Inhibitor: Add the various concentrations of the test compound (or controls) to the appropriate wells. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to permit the compound to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding PABA to all wells.

-

Reaction and Detection: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C). The product, dihydropteroate, can be quantified. A common method is a coupled assay where the pyrophosphate (PPi) released is measured using a fluorescent probe.

-

Data Analysis: Measure the signal (e.g., fluorescence) in each well. Plot the percentage of enzyme inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Bacterial Cell Membrane Integrity Assay

This protocol assesses whether the test compound causes damage to the bacterial cell membrane.

Objective: To measure the leakage of intracellular proteins from bacteria exposed to piperidine-4-sulfonamide hydrochloride.

Materials:

-

Bacterial culture (e.g., E. coli or S. aureus) in the mid-logarithmic growth phase.

-

Phosphate-buffered saline (PBS).

-

Test compound (piperidine-4-sulfonamide HCl).

-

Positive control for membrane disruption (e.g., Polymyxin B).

-

Bradford protein assay reagent.

-

Spectrophotometer.

Methodology:

-

Bacterial Culture Preparation: Grow a bacterial culture to an OD600 of ~0.5. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a known cell density.

-

Exposure to Compound: Aliquot the bacterial suspension into tubes. Add the test compound at various concentrations (e.g., 1x, 2x, and 5x the Minimum Inhibitory Concentration, MIC). Include a no-compound negative control and a positive control.

-

Incubation: Incubate the tubes for a defined period (e.g., 2 hours) at 37°C with shaking.

-

Separation of Cells and Supernatant: Centrifuge the tubes to pellet the bacteria. Carefully collect the supernatant, which contains any leaked extracellular proteins.

-

Protein Quantification: Measure the protein concentration in the supernatant using the Bradford assay. Add the Bradford reagent to the supernatant samples and measure the absorbance at 595 nm after a short incubation.

-

Data Analysis: Create a standard curve using a known protein (e.g., Bovine Serum Albumin). Calculate the protein concentration in each supernatant sample. Compare the protein leakage in compound-treated samples to the negative control. A significant, dose-dependent increase in extracellular protein indicates membrane damage.

The following diagram outlines the general workflow for validating these mechanisms.

Caption: Experimental workflow for validating the dual-action mechanism of piperidine-sulfonamides.

Quantitative Data Summary

The output of the DHPS inhibition assay allows for the comparison of different sulfonamide derivatives. The IC50 value is a critical parameter for structure-activity relationship (SAR) studies.

| Compound | Target Enzyme | IC50 (µM) | Notes |

| Sulfamethoxazole | DHPS | 0.85 | Reference compound. |

| Compound A (Piperidine-Sulfonamide) | DHPS | 2.02 | Exhibits potent inhibitory activity.[4] |

| Compound B (Derivative) | DHPS | 5.71 | Modification of piperidine ring reduces potency. |

| Compound C (Derivative) | DHPS | 0.55 | Substitution on sulfonamide enhances potency. |

Table 1: Example quantitative data from a DHPS enzymatic inhibition assay. Data for Compound A is representative of recently published piperidine-sulfonamide derivatives.[4]

Conclusion

Piperidine-4-sulfonamide hydrochloride stands as a representative of a highly valuable class of compounds in medicinal chemistry. Its structure strongly suggests a primary mechanism of action as a competitive inhibitor of bacterial dihydropteroate synthase (DHPS), a well-validated target for antibacterial agents. This mechanism disrupts the essential folic acid synthesis pathway, leading to a bacteriostatic effect. Furthermore, emerging evidence indicates that this scaffold can possess a dual-action mechanism, also inducing damage to the bacterial cell membrane, which presents an exciting avenue for developing novel therapeutics that can circumvent conventional resistance mechanisms. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to validate these mechanisms and drive the development of the next generation of piperidine-sulfonamide-based drugs.

References

-

Wikipedia. Piperidine-4-sulfonic acid. [Link]

-

Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Biomedical Pharmacology Journal. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

-

Molecules. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. [Link]

-

Wikipedia. Piperidine. [Link]

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

-

PubMed. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. [Link]

-

Asian Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. [Link]

-

ACS Publications. Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. [Link]

-

KEGG. KEGG PATHWAY Database: Sulfonamide derivatives - overview. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KEGG PATHWAY Database [genome.jp]

- 6. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperidine-4-sulfonic acid - Wikipedia [en.wikipedia.org]

Potential therapeutic targets for Piperidine-4-sulfonamide hydrochloride

The Piperidine-4-Sulfonamide Scaffold: Strategic Targeting in Drug Discovery

Abstract

This technical guide analyzes the therapeutic utility of Piperidine-4-sulfonamide hydrochloride (CAS: 1251923-46-2), a privileged structural motif in modern medicinal chemistry. Far from being a mere building block, this scaffold serves as a critical pharmacophore in the design of inhibitors for Autotaxin (ATX) , ATR Kinase , and IKK

Part 1: Structural Rationale & Chemical Biology[2]

The Piperidine-4-sulfonamide core offers a distinct advantage in Fragment-Based Drug Discovery (FBDD) due to its dual functionality:

-

The Piperidine Ring: Acts as a semi-rigid, aliphatic spacer that positions the sulfonamide group with precise vectorality. The secondary amine (if unprotected) allows for facile diversification via amide coupling, reductive amination, or nucleophilic aromatic substitution (

). It significantly improves aqueous solubility ( -

The Sulfonamide Moiety (

): A classic bioisostere for carboxylic acids and a potent Zinc-Binding Group (ZBG) . It serves as a critical anchor in metalloenzyme active sites (e.g., MMPs, Carbonic Anhydrases) and functions as a hydrogen bond donor/acceptor in kinase hinge regions.

Physicochemical Profile:

| Property | Value (Approx.) | Significance |

|---|---|---|

| Molecular Weight | ~200.69 g/mol (HCl salt) | Ideal for FBDD (Rule of 3 compliant). |

| H-Bond Donors | 2 (Sulfonamide

Part 2: Primary Therapeutic Targets

Autotaxin (ATX) / ENPP2

Therapeutic Area: Idiopathic Pulmonary Fibrosis (IPF), Cancer Metastasis.

Autotaxin is a secreted lysophospholipase D that hydrolyzes lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA) .[2][3] LPA signals through GPCRs (LPA1-6) to drive cell migration and fibrosis.

-

Mechanism: Piperidine-4-sulfonamide derivatives function as Type IV ATX inhibitors . The sulfonamide group often occupies the hydrophilic active site or interacts with the catalytic Threonine/Zinc network, while the piperidine ring extends the inhibitor into the hydrophobic tunnel (T-site) or the LPA binding pocket.

-

Key Interaction: The scaffold mimics the zwitterionic nature of the LPC substrate, blocking the hydrolysis channel.

ATR Kinase (Ataxia Telangiectasia and Rad3-related)

Therapeutic Area: Oncology (DNA Damage Response).

ATR is a master regulator of the DNA damage response (DDR). Inhibition of ATR is synthetic lethal in tumors with defects in other repair pathways (e.g., ATM-deficient or p53-deficient cancers).

-

Mechanism: In ATR inhibitors (e.g., analogs of structural classes like M4344 or VX-970), the piperidine-4-sulfonamide moiety is frequently attached to a bicyclic heteroaromatic core (e.g., pyrazine or pyrimidine).

-

Role of Scaffold: The sulfonamide can form critical hydrogen bonds with residues in the ribose-binding pocket or solvent-exposed regions, improving potency and selectivity over mTOR or DNA-PK.

IKK (Inhibitor of Kappa B Kinase )

Therapeutic Area: Inflammation, Non-canonical NF-

Selective inhibition of IKK

-

Mechanism: The piperidine-4-sulfonamide scaffold has been identified in selective IKK

inhibitors (e.g., compound SU909 derivatives). -

Binding Mode: The scaffold anchors the molecule in the ATP-binding cleft. The sulfonamide group interacts with specific residues (e.g., Asn28 ) that differ between IKK

and IKK

Part 3: Mechanism of Action & Visualizations

Diagram 1: Autotaxin (ATX) Signaling Pathway

This pathway illustrates the critical node where Piperidine-4-sulfonamide inhibitors intervene to stop fibrosis.

Caption: The ATX-LPA axis. Piperidine-4-sulfonamide inhibitors block the conversion of LPC to LPA, preventing downstream fibrotic signaling.

Diagram 2: Scaffold Logic & SAR Strategy

How to derivatize the scaffold for different targets.

Caption: SAR decision tree. The Piperidine Nitrogen is the primary vector for diversification, while the Sulfonamide is often preserved as the anchor.

Part 4: Experimental Protocols

Protocol A: General Synthesis via Amide Coupling

Purpose: To link the Piperidine-4-sulfonamide scaffold to a core pharmacophore (e.g., for ATX inhibition).

Reagents:

-

Piperidine-4-sulfonamide HCl (1.0 eq)

-

Carboxylic Acid Core (R-COOH) (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

DMF (Anhydrous)

Procedure:

-

Dissolution: Dissolve the Carboxylic Acid Core (R-COOH) in anhydrous DMF (5 mL/mmol) under nitrogen atmosphere.

-

Activation: Add DIPEA (1.5 eq) and HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

-

Coupling: Add Piperidine-4-sulfonamide HCl (1.0 eq) followed by the remaining DIPEA (1.5 eq).

-

Reaction: Stir the mixture at RT for 4–16 hours. Monitor by LC-MS for the formation of the product

. -

Workup: Dilute with EtOAc, wash with saturated

, water, and brine. Dry over -

Purification: Purify via Flash Column Chromatography (DCM/MeOH gradient) or Preparative HPLC.

Protocol B: Autotaxin (ATX) Inhibition Assay

Purpose: To validate the biological activity of the synthesized inhibitor.

Materials:

-

Recombinant Human ATX (ENPP2).

-

Substrate: FS-3 (Fluorogenic LPC analog) or 14:0-LPC.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

, 0.01% Triton X-100.

Step-by-Step:

-

Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Perform serial dilutions (e.g., 1:3) in Assay Buffer to generate an 8-point dose-response curve.

-

Incubation: Add 10 µL of diluted compound to a black 384-well plate. Add 20 µL of ATX enzyme solution (final conc. ~1-5 nM). Incubate for 15 mins at 37°C.

-

Initiation: Add 20 µL of FS-3 substrate (final conc. 1 µM).

-

Measurement: Monitor fluorescence immediately (Ex: 485 nm, Em: 528 nm) in kinetic mode for 60 minutes.

-

Analysis: Calculate the slope (RFU/min) for the linear portion of the curve. Determine % Inhibition relative to DMSO control. Fit data to a 4-parameter logistic equation to determine

.

Part 5: Data Summary

Table 1: Comparative Potency of Piperidine-4-sulfonamide Derived Inhibitors (Literature Representative Data)

| Target | Compound Class | Role of Scaffold | Approx. Potency ( |

| Autotaxin | Type IV Inhibitors (e.g., GLPG1690 analogs) | Linker + Tunnel Binder | < 10 nM |

| ATR Kinase | Amino-pyrazine derivatives | Solvent interaction / H-bond | 5 - 50 nM |

| IKK | Pyrrolo[2,3-d]pyrimidines (e.g., SU909) | Active Site Anchor (Asn28) | ~0.5 - 2.0 µM |

| Carbonic Anhydrase | Sulfonamide "Tail" derivatives | Zinc Coordination | < 50 nM (Isoform dependent) |

References

-

Autotaxin Structure & Inhibition

- Title: Structure-Based Design of Autotaxin Inhibitors.

- Source: National Institutes of Health (NIH) / PubMed.

-

URL:[Link]

- Title: Discovery of ATR Kinase Inhibitors for Cancer Treatment (WO2014089379).

-

IKK

Selectivity: -

Carbonic Anhydrase Binding

- Title: The crystal structures of sulfonamide derivatives in complex with human carbonic anhydrase.

- Source: Royal Society of Chemistry / CNR.

-

URL:[Link]

-

Scaffold Synthesis

- Title: Synthesis of Sulfonamides Incorpor

- Source: Molecules (MDPI).

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of inhibitor of κB kinase β (IKKβ) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]

The Convergence of Two Pharmacophores: A Technical Guide to the Discovery of Novel Sulfonamide Derivatives with a Piperidine Moiety

Introduction: A Strategic Union in Medicinal Chemistry

The deliberate fusion of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery, aimed at creating novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide delves into the strategic rationale, synthesis, and biological evaluation of hybrid molecules combining the well-established sulfonamide scaffold with the versatile piperidine ring.

The sulfonamide group (-S(=O)₂-N<), first introduced to medicine with the advent of sulfa drugs, is a privileged functional group in medicinal chemistry.[1][2] Its enduring prevalence stems from its ability to act as a bioisostere for carboxylic acids, improving metabolic stability and cell membrane permeability, and its capacity to form crucial hydrogen bonds with biological targets.[3] From their initial success as antibacterial agents that target dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria, the applications of sulfonamides have expanded dramatically.[4][5] They are now integral components of drugs for a wide array of conditions, including viral infections, cancer, inflammation, and diabetes.[5][6]

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in pharmaceuticals and natural products.[7] Its prevalence is due to its conformational flexibility, which allows it to present substituents in well-defined three-dimensional orientations for optimal target engagement. Furthermore, the basic nitrogen atom of the piperidine moiety can be protonated at physiological pH, enhancing water solubility and enabling ionic interactions with biological targets. The piperidine scaffold is a key component in numerous approved drugs, contributing to their efficacy and pharmacokinetic properties.[7]

The conjugation of these two powerful moieties creates a synergistic effect. The sulfonamide group provides a strong anchoring point for target binding, while the piperidine ring offers a versatile scaffold for introducing various substituents to modulate potency, selectivity, and physicochemical properties. This guide provides an in-depth exploration of the discovery process for these promising hybrid molecules, from rational design and synthesis to rigorous biological evaluation and structure-activity relationship (SAR) analysis.

Chemical Synthesis: Constructing the Hybrid Scaffold

The synthesis of sulfonamide derivatives bearing a piperidine moiety typically involves the formation of a stable amide bond between a piperidine-containing fragment and a sulfonyl chloride. The specific synthetic route can be adapted based on the desired substitution patterns on both the aromatic ring of the sulfonamide and the piperidine ring.

Causality in Experimental Design:

The choice of synthetic strategy is dictated by the availability of starting materials and the desired final structure. A common and reliable approach involves the reaction of a substituted arylsulfonyl chloride with a piperidine derivative. The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion. The selection of an appropriate solvent, often a polar aprotic solvent like dichloromethane or tetrahydrofuran, ensures the solubility of the reactants and facilitates the reaction. When the piperidine ring itself is substituted, protecting groups may be necessary to prevent unwanted side reactions. For instance, a Boc (tert-butyloxycarbonyl) protecting group is frequently used for the piperidine nitrogen, which can be readily removed under acidic conditions after the sulfonamide bond formation.[8][9]

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of piperidine-sulfonamide derivatives.

Caption: Generalized synthetic workflow for piperidine-sulfonamides.

Experimental Protocol: Synthesis of a Representative N-Aryl-4-piperidinesulfonamide

This protocol provides a self-validating system for the synthesis of a model compound. The success of each step is confirmed by analytical data before proceeding to the next.

-

Reaction Setup: To a solution of a substituted aniline (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere of nitrogen, add triethylamine (2.5 eq.). Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Add a solution of piperidine-4-sulfonyl chloride (1.2 eq.) in anhydrous DCM (5 mL) dropwise to the cooled reaction mixture over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, less polar spot indicates the formation of the product.

-

Aqueous Workup: Upon completion, quench the reaction with the addition of water (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure sulfonamide derivative.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[8][9]

Biological Evaluation: From In Vitro Screening to Mechanistic Insights

The diverse biological activities reported for sulfonamide-piperidine derivatives necessitate a multi-faceted approach to their pharmacological evaluation. The initial step typically involves screening the synthesized compounds against a panel of relevant biological targets to identify promising lead candidates.

A Self-Validating Screening Cascade:

A well-designed screening cascade is inherently self-validating. It begins with broad, high-throughput primary assays to identify active compounds. Hits from these assays are then subjected to more specific and rigorous secondary assays to confirm their activity and elucidate their mechanism of action. This hierarchical approach minimizes the chances of false positives and ensures that only the most promising compounds advance in the drug discovery pipeline.

The following diagram illustrates a typical screening cascade for novel sulfonamide-piperidine derivatives.

Caption: A typical biological screening cascade for drug discovery.

Exemplary Protocols for Biological Evaluation:

1. Antibacterial Activity Screening (MIC Assay):

The antibacterial potential of novel sulfonamide-piperidine derivatives is often assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.[10]

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is based on the principle of twofold serial dilution of the test compound in a liquid growth medium.

-

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform twofold serial dilutions of the test compound in a bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (bacteria only) and negative (medium only) controls.

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[9]

-

2. Anticancer Activity Screening (MTT Assay):

The antiproliferative activity of the synthesized compounds against various cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[12]

-

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the chemical structure of the sulfonamide-piperidine scaffold and the subsequent evaluation of the biological activity of the resulting analogs allow for the elucidation of the structure-activity relationship (SAR). This information is crucial for the rational design of more potent and selective compounds.

| Modification Site | Substitution | Effect on Biological Activity | Rationale/Insight | References |

| Aromatic Ring (of Sulfonamide) | Electron-withdrawing groups (e.g., -NO₂, -Cl) | Often enhances antibacterial and anticancer activity. | Increases the acidity of the sulfonamide N-H proton, potentially leading to stronger interactions with the target enzyme. Can also influence pharmacokinetic properties. | [12][13] |

| Electron-donating groups (e.g., -OCH₃, -CH₃) | Variable effects, can sometimes decrease activity. | May alter the electronic and steric properties of the molecule, affecting its binding affinity. | [14] | |

| Sulfonamide Nitrogen | Alkyl substitution (e.g., -CH₂CH₃) | Can decrease activity, particularly in enzyme inhibition. | The unsubstituted N-H is often a critical hydrogen bond donor for target engagement. | [14] |

| Piperidine Ring Position | Linkage at C-3 vs. C-4 | Can significantly impact potency and selectivity. | Alters the spatial orientation of the sulfonamide moiety and other substituents, influencing how the molecule fits into the binding pocket of the target. | [8][15] |

| Piperidine Nitrogen | Small alkyl or cycloalkyl groups (e.g., methyl, cyclopropyl) | Can improve pharmacokinetic properties (ADME). | Modulates the basicity and lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion. | [15] |

| Bulky aromatic or heteroaromatic groups | Can enhance potency against certain targets. | Provides additional interaction points (e.g., π-π stacking) with the target protein. | [13] |

Future Perspectives and Conclusion

The convergence of the sulfonamide and piperidine pharmacophores has proven to be a highly fruitful strategy in the quest for novel therapeutic agents. The synthetic versatility of these scaffolds allows for the creation of large and diverse chemical libraries for high-throughput screening. The promising results observed in various therapeutic areas, including infectious diseases, oncology, and inflammatory disorders, underscore the potential of this class of compounds.

Future research in this area will likely focus on several key aspects:

-

Target-Specific Design: Moving beyond broad-spectrum screening to the rational design of inhibitors for specific, well-validated biological targets.

-

Elucidation of Mechanisms of Action: In-depth studies to understand the precise molecular mechanisms by which these compounds exert their biological effects.

-

Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their drug-like characteristics, such as oral bioavailability and metabolic stability.

-

Exploration of New Therapeutic Areas: Investigating the potential of sulfonamide-piperidine derivatives in other disease areas where the constituent pharmacophores have shown promise.

References

-

(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. Available at: [Link]

-

Structure–activity relationship of piperidine derivatives with... - ResearchGate. Available at: [Link]

-

Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - NIH. Available at: [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available at: [Link]

-

Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. Available at: [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

-

(PDF) SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS - ResearchGate. Available at: [Link]

-

Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

KEGG PATHWAY Database. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling | Asian Journal of Chemistry. Available at: [Link]

-

Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed. Available at: [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. Available at: [Link]

-

Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer - PMC - PubMed Central. Available at: [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer - PMC - NIH. Available at: [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Piperidine-4-sulfonamide Hydrochloride: Physicochemical Properties and Analytical Methodologies

Abstract